![molecular formula C8H6Br2N2O B2764244 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 2228306-98-5](/img/structure/B2764244.png)
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2228306-98-5 . It has a molecular weight of 305.96 . The IUPAC name for this compound is 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is 1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine, have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a powder that is stored at room temperature .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine is being considered due to its wide range of applications in medicinal chemistry .
Agrochemicals
Imidazo[1,5-a]pyridine, a related compound, is a significant structural component of a large number of agrochemicals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Pharmaceuticals
Imidazo[1,5-a]pyridine is also a significant structural component of a large number of pharmaceuticals . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines and related heterocycles has been a subject of intense research . Various synthetic methodologies involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions have been developed .
Solvent- and Catalyst-free Synthesis
Imidazo[1,2-a]pyridines can be synthesized under solvent- and catalyst-free conditions . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation yields 2-phenylimidazo[1,2-a]pyridine .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazo[1,2-a]pyridines, including 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The future directions for this class of compounds include further development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action.
properties
IUPAC Name |
5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYHPIBOLNLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N2C1=NC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine |
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